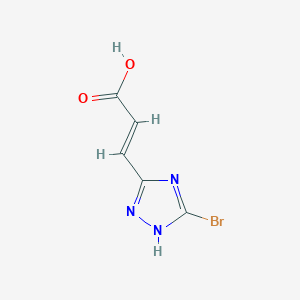

(2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoic acid

Description

(2E)-3-(5-Bromo-4H-1,2,4-triazol-3-yl)prop-2-enoic acid is a brominated derivative of the 1,2,4-triazole class, characterized by an α,β-unsaturated carboxylic acid moiety in the (E)-configuration. The compound’s structure is stabilized by conjugation between the triazole ring and the propenoic acid group, which influences its electronic properties and reactivity.

Structural confirmation of similar compounds, such as (2E)-3-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)prop-2-enoic acid, has been achieved via X-ray crystallography and spectroscopic methods (IR, ¹H NMR) .

Properties

IUPAC Name |

(E)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPOTCSOSWZFGX-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C1=NNC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C1=NNC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

Attachment of the Propenoic Acid Moiety: The final step involves the coupling of the bromo-substituted triazole with a propenoic acid derivative under suitable reaction conditions, often involving catalysts and solvents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines.

Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of triazole derivatives with different functional groups.

Scientific Research Applications

Table 1: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Hydrazine Reaction | Reaction with carbonyl compounds | 70-90 |

| Cyclization | Formation via cyclization reactions | 60-85 |

| Alkylation | S-alkylation with bromo derivatives | 50-75 |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. The presence of the bromine atom in (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoic acid enhances its interaction with microbial enzymes, potentially leading to increased efficacy.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of triazoles showed strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound this compound was tested alongside other triazole compounds and exhibited comparable or superior activity.

Anticancer Activity

Triazoles are also recognized for their anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Mechanism

In vitro studies revealed that this compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways.

| Activity Type | Target | Findings |

|---|---|---|

| Antimicrobial | Bacteria | Effective against Gram-positive and Gram-negative strains |

| Anticancer | Cancer Cells | Induces apoptosis in breast cancer cell lines |

Agrochemical Applications

Beyond medicinal uses, compounds like this compound are being explored as potential agrochemicals. Their ability to act as fungicides or herbicides can contribute to crop protection strategies.

Case Study: Agrochemical Potential

Field trials have shown that triazole-based compounds can effectively reduce fungal infections in crops while demonstrating low toxicity to non-target organisms. This positions this compound as a candidate for further development in agricultural applications.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. The bromo group may enhance the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isomerism: (E) vs. (Z) Configurations

The (E)-isomer of propenoic acid derivatives exhibits distinct spatial arrangements compared to the (Z)-isomer, affecting intermolecular interactions and biological activity. For example, (2E)-3-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)prop-2-enoic acid demonstrates higher thermal stability and crystallinity due to reduced steric hindrance in the (E)-configuration, as confirmed by X-ray studies . In contrast, (Z)-isomers may display altered solubility and metabolic profiles. The bromo compound’s (E)-configuration likely confers similar advantages in stability and crystallinity.

Halogen Substitution: Bromo vs. Chloro Analogs

The chloro-substituted analog, (2E)-3-(5-chloro-4H-1,2,4-triazol-3-yl)prop-2-enoic acid (CAS: 1353943-96-0), shares structural similarity but differs in halogen electronegativity and polarizability. However, chloro derivatives are often prioritized in drug discovery due to better metabolic stability, as evidenced by the discontinuation of the chloro analog in commercial catalogs .

Table 1: Comparison of Halogenated Triazole Derivatives

Substituent Variations on the Triazole Ring

The 5-bromo substituent distinguishes the compound from other triazole derivatives. For instance:

- Diphenyl Derivatives: (2E)-3-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)prop-2-enoic acid exhibits antiviral and immunomodulatory activity, attributed to the aromatic rings’ π-π stacking interactions with biological targets . The bromo derivative’s smaller substituent may reduce steric bulk, enhancing solubility.

- Thioether-Linked Derivatives : Alkyl-thioacetate derivatives (e.g., alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetates) prioritize sulfur-based linkages for improved bioavailability, whereas the bromo compound’s carboxylic acid group favors hydrogen bonding .

Biological Activity

(2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-4H-1,2,4-triazole with appropriate alkyl or acyl derivatives. The reaction conditions often include the use of bases or catalysts to facilitate the formation of the desired product. For example, a study outlined a method using microwave-assisted synthesis to enhance yield and efficiency .

Antimicrobial Properties

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays activity against various bacterial strains. For instance, it has been noted to possess inhibitory effects against Staphylococcus aureus and other pathogenic bacteria .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cancer cell lines. The results indicate that this compound exhibits varying degrees of cytotoxicity depending on the concentration and exposure time. Notably, it has shown promising results comparable to established chemotherapeutic agents like cisplatin .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways essential for microbial growth and cancer cell proliferation. This compound may interfere with DNA synthesis or protein function within target cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A study involving a series of triazole derivatives reported that this compound showed significant tumor growth inhibition in animal models when administered at optimal doses .

- Case Study 2 : In another investigation focusing on antimicrobial activity, this compound was tested against multi-drug resistant strains of bacteria. Results indicated effective inhibition at concentrations lower than those required for traditional antibiotics .

Table 1: Biological Activity Summary

| Activity Type | Organism/Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Effective against resistant strains |

| Cytotoxicity | HeLa Cells | 15 | Comparable to cisplatin |

| Cytotoxicity | MCF7 Cells | 20 | Dose-dependent effects |

Table 2: Synthesis Conditions

| Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Microwave-assisted synthesis | 85 | 30 min | High efficiency |

| Conventional heating | 70 | 120 min | Longer reaction time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.